DMT-2'-F-Bz-dC
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Overview
Description
DMT-2’-F-Bz-dC, also known as 5’-O-(4,4’-dimethoxytrityl)-N4-benzoyl-2’-fluoro-2’-deoxycytidine, is a modified nucleoside derivative. It is a cytidine analog that has been fluorinated and protected with benzoyl and dimethoxytrityl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-F-Bz-dC involves multiple steps, starting with the fluorination of cytidine. The key steps include:
Protection: The amino group at the 4 position is protected with a benzoyl group, and the hydroxyl group at the 5’ position is protected with a dimethoxytrityl group.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
In industrial settings, the production of DMT-2’-F-Bz-dC follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Automated Synthesis: Automated synthesizers are employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
DMT-2’-F-Bz-dC undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Deprotection Reactions: The benzoyl and dimethoxytrityl protecting groups can be removed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., ammonia) are used to remove the protecting groups.
Major Products Formed
The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
DMT-2’-F-Bz-dC has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology: Employed in studies involving DNA methylation and gene expression regulation.
Mechanism of Action
DMT-2’-F-Bz-dC exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition leads to changes in gene expression and has potential anti-tumor effects. The compound targets the active site of the enzyme, preventing it from interacting with DNA and carrying out the methylation process .
Comparison with Similar Compounds
Similar Compounds
Zebularine: Another cytidine analog that inhibits DNA methyltransferases.
5-Azacytidine: A nucleoside analog used in cancer therapy for its ability to incorporate into DNA and RNA, leading to hypomethylation.
Decitabine: Similar to 5-azacytidine, it is used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness
DMT-2’-F-Bz-dC is unique due to its fluorine modification, which enhances its stability and resistance to enzymatic degradation. The presence of protecting groups also allows for selective deprotection and functionalization, making it a versatile tool in oligonucleotide synthesis .
Properties
IUPAC Name |
N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32+,33-,35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIBEZUVTIPFOJ-SHERYBNQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34FN3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743380 |
Source
|
Record name | 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154771-33-2 |
Source
|
Record name | 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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